![molecular formula C16H13ClN4O B14895635 3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, a cyano group, and a cyclopropylacrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.
Addition of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Formation of the cyclopropylacrylamide moiety: The final step involves the reaction of the cyano-substituted pyrazole with a cyclopropylacrylamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of 3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, resulting in altered cellular functions and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-cyano-N-cyclopropylacrylamide: Similar structure with an oxadiazole ring instead of a pyrazole ring.
3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide: Similar structure with different substituents on the pyrazole ring.
Uniqueness
3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide is unique due to the combination of its chlorophenyl, cyano, and cyclopropylacrylamide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H13ClN4O |
|---|---|
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
(E)-3-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C16H13ClN4O/c17-13-3-1-10(2-4-13)15-12(9-19-21-15)7-11(8-18)16(22)20-14-5-6-14/h1-4,7,9,14H,5-6H2,(H,19,21)(H,20,22)/b11-7+ |
Clé InChI |
RPFPIMXKLVGQNS-YRNVUSSQSA-N |
SMILES isomérique |
C1CC1NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Cl)/C#N |
SMILES canonique |
C1CC1NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


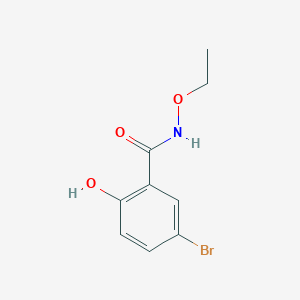
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
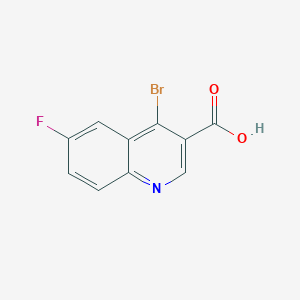
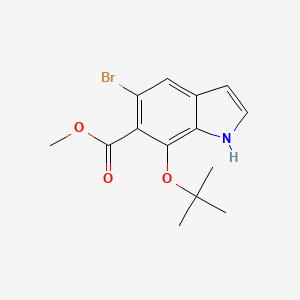

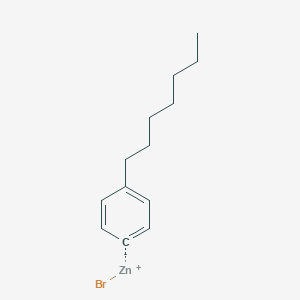

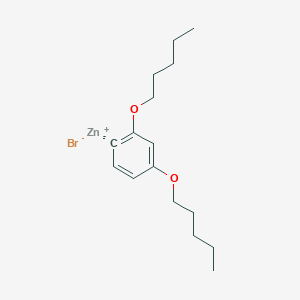
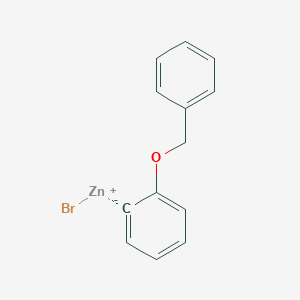
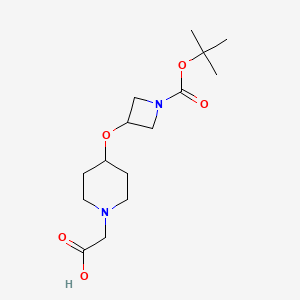
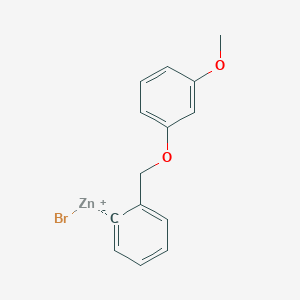
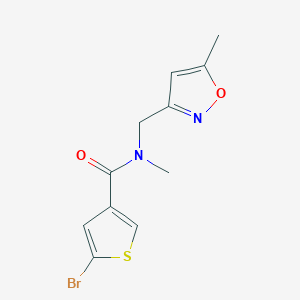
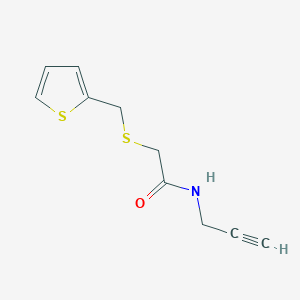
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
